molecular formula C21H22ClN3O3 B4366586 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide

Cat. No. B4366586
M. Wt: 399.9 g/mol
InChI Key: KBUAENNOMPXRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. The NF-κB pathway is a crucial signaling pathway that regulates the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has been shown to inhibit the NF-κB pathway and has potential therapeutic applications in these diseases.

Mechanism of Action

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide inhibits the NF-κB pathway by blocking the activity of the IκB kinase (IKK) complex. The IKK complex is responsible for phosphorylating IκB proteins, which leads to their degradation and the subsequent release of NF-κB. NF-κB then translocates to the nucleus and activates the expression of genes involved in inflammation, immunity, and cell survival. By inhibiting the IKK complex, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide prevents the release of NF-κB and reduces the expression of these genes.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In addition, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has been shown to reduce the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).

Advantages and Limitations for Lab Experiments

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has also been shown to have low toxicity in animal models. However, there are some limitations to the use of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has a short half-life in vivo, which can limit its effectiveness in animal models.

Future Directions

There are several future directions for the study of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide in animal models and clinical trials. In addition, the combination of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide with other chemotherapeutic agents should be investigated. Another potential application is in the treatment of autoimmune disorders and inflammatory diseases. Further studies are needed to determine the safety and efficacy of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide in these diseases. Finally, the development of more potent and selective inhibitors of the NF-κB pathway should be investigated.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide has potential applications in autoimmune disorders and inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-13-20(14(2)25(24-13)12-15-5-7-17(22)8-6-15)23-21(26)16-9-18(27-3)11-19(10-16)28-4/h5-11H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUAENNOMPXRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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